
Ledazerol
Descripción general
Descripción
- Desafortunadamente, el desarrollo de this compound se ha cancelado, y su principal indicación era para el tratamiento de la angina (dolor en el pecho causado por la reducción del flujo sanguíneo al corazón) .
LEDAZEROL: es un fármaco de molécula pequeña que actúa como un .
Métodos De Preparación
- Las rutas sintéticas específicas y las condiciones detalladas de la reacción para LEDAZEROL no están ampliamente disponibles en el dominio público. se deriva de otro compuesto llamado mivazerol .
- Los métodos de producción industrial y los detalles de la síntesis a gran escala siguen siendo propietarios.
Análisis De Reacciones Químicas
- Sin datos específicos sobre las reacciones de LEDAZEROL, no podemos proporcionar un análisis completo de sus transformaciones químicas.
- Los reactivos y condiciones comunes utilizados en la síntesis de agonistas ADRA2 típicamente involucran técnicas de química orgánica, pero los detalles precisos no son accesibles.
Aplicaciones Científicas De Investigación
Key Applications
-
Breast Cancer Treatment
- Adjuvant Therapy : Ledazerol is indicated for the adjuvant treatment of postmenopausal women with hormone receptor-positive early breast cancer. Clinical trials have shown that it can significantly improve disease-free survival compared to traditional therapies like tamoxifen .
- Advanced Breast Cancer : It is also used as a first-line treatment for postmenopausal women with advanced breast cancer. Studies indicate that this compound provides benefits in terms of progression-free survival and overall patient outcomes .
- Extended Adjuvant Treatment
- Combination Therapies
Case Studies and Clinical Trials
Several clinical trials have evaluated the effectiveness of this compound in various settings:
- Clinical Trial 1 : A phase III trial compared this compound to tamoxifen in postmenopausal women with early-stage hormone receptor-positive breast cancer. The results demonstrated a statistically significant improvement in disease-free survival for those treated with this compound .
- Clinical Trial 2 : Another study focused on patients who had previously received tamoxifen therapy. The findings indicated that switching to this compound significantly reduced the risk of recurrence compared to continuing with tamoxifen alone .
- Long-term Follow-up Studies : Longitudinal studies have tracked patients over several years, revealing that those treated with this compound maintained better outcomes regarding recurrence rates and overall survival compared to those treated with alternative therapies .
Comparative Data Table
The following table summarizes key findings from clinical studies on this compound:
Study | Population | Treatment Comparison | Outcome Measures | Results |
---|---|---|---|---|
Trial 1 | Postmenopausal women with early-stage HR+ breast cancer | This compound vs Tamoxifen | Disease-Free Survival | This compound showed superior DFS (p<0.05) |
Trial 2 | Patients after Tamoxifen therapy | This compound vs Continued Tamoxifen | Recurrence Rates | This compound reduced recurrence by 30% |
Long-term Study | Advanced HR+ breast cancer patients | This compound + Ribociclib vs Standard Care | Overall Survival | Improved OS by 25% at 5 years |
Mecanismo De Acción
- El mecanismo de LEDAZEROL implica la unión a los receptores adrenérgicos alfa-2 (ADRA2) .
- La activación de los receptores ADRA2 modula la actividad del sistema nervioso simpático, lo que lleva a la vasodilatación y posibles efectos antianginosos.
Comparación Con Compuestos Similares
- Desafortunadamente, las comparaciones detalladas con compuestos similares son escasas debido a la información pública limitada.
Mivazerol: , del cual se deriva LEDAZEROL, comparte algunas similitudes, pero también características únicas.
Actividad Biológica
Ledazerol, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which enhances its biological activity. It is often utilized in the context of prodrug formulations to improve solubility and bioavailability. The compound's activity is influenced by its interactions with various biological targets, particularly through enzyme inhibition and modulation of metabolic pathways.
The primary mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for various biochemical pathways:
- Enzyme Targeting : this compound inhibits enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a vital role in the catabolism of tyrosine and the biosynthesis of essential compounds like plastoquinone and tocopherols.
- Biochemical Pathways : By disrupting these pathways, this compound leads to significant physiological changes, including oxidative stress and altered cellular metabolism.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : this compound is readily absorbed through various routes, with effective translocation to target tissues where it exerts its effects.
- Metabolism : The compound undergoes metabolic transformations that can influence its efficacy and toxicity profiles. Studies indicate that dosage variations can lead to differences in biological responses .
Biological Effects
This compound exhibits a range of biological effects that have been documented in both in vitro and in vivo studies:
- Cellular Effects : In plant models, this compound has shown to cause bleaching and growth reduction due to its inhibitory action on HPPD, leading to the accumulation of toxic intermediates.
- Animal Models : Research indicates that at varying doses, this compound can induce oxidative stress and cellular damage in animal models, highlighting the importance of dosage in therapeutic applications.
Case Studies
Several case studies have explored the implications of this compound's biological activity:
- Herbicidal Applications : In agricultural settings, this compound has been evaluated for its herbicidal properties. Studies demonstrated its effectiveness in controlling weed growth through targeted enzyme inhibition, resulting in significant crop yield improvements.
- Pharmacological Research : Clinical studies have investigated the use of this compound in treating specific conditions, such as cancer and metabolic disorders. Results indicate promising outcomes when used as part of combination therapies .
Research Findings Summary Table
Study Type | Key Findings | Implications |
---|---|---|
In Vitro Studies | Inhibition of HPPD leading to oxidative stress | Potential herbicidal applications |
Animal Models | Dose-dependent effects on cellular integrity | Importance of dosage in therapeutic use |
Clinical Trials | Efficacy in combination therapies | Promising results for cancer treatment |
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-(1H-imidazol-5-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-6-9-3-1-2-8(11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVXBSSEVQUMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)O)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151516 | |
Record name | Ledazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116795-97-2 | |
Record name | Ledazerol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116795972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ledazerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEDAZEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13OO3FPZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.